molecular formula C8H17N3O3S B2754932 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea CAS No. 1823227-10-6

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea

Cat. No. B2754932
CAS RN: 1823227-10-6
M. Wt: 235.3
InChI Key: XGSUVWZZZKOVHM-UHFFFAOYSA-N
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Description

1-(2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl)-3-methylurea (MTU) is a synthetic organic compound that has recently gained attention due to its potential applications in scientific research. MTU has been studied for its potential to act as a reagent in organic synthesis, as well as its ability to act as a biochemical and physiological agent.

Scientific Research Applications

Novel Diuretic Properties and Pharmacological Profile

Research has shown that compounds structurally related to 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea, such as etozolin, have been identified for their diuretic and antihypertensive effects. Studies on etozolin reveal its potent diuretic, saluretic properties, and a marked antihypertensive effect, which were identified through animal experiments. The compound demonstrated a mild onset of action and low toxicity, highlighting its potential therapeutic application in managing hypertension and related cardiovascular conditions (Herrmann et al., 1977).

Chemical Reactivity and Applications in Synthesis

The reactivity of alkyl-substituted thiomorpholines, including compounds with structural similarities to the discussed molecule, has been extensively studied. Research into the oxidation of these compounds has facilitated the synthesis of various derivatives, showcasing their potential in creating a range of chemical entities for further pharmacological study. These studies provide a foundation for the exploration of thiomorpholine derivatives in developing novel therapeutic agents (Asinger et al., 1973).

Pharmacokinetic Analysis and Assay Development

The development of analytical methods for compounds like 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea, particularly those focusing on their main metabolites, has been crucial. A study detailed a sensitive and specific method for the determination of etozolin and its active metabolite, ozolinone, in plasma. This research is pivotal for pharmacokinetic studies, aiding in the understanding of the compound's behavior within biological systems (Hengy et al., 1980).

Exploration of Biological Activities

The exploration of thiourea derivatives, including those structurally related to 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea, has expanded into various fields, including their antibacterial action. Studies on poly(methyloxazoline)s with a biocidal end group and varying satellite groups have shed light on the antimicrobial activity of such compounds. This research points to the differential interactions between the polymers and phospholipid membranes as a key factor in their effectiveness, suggesting potential applications in developing new antimicrobial agents (Waschinski et al., 2008).

properties

IUPAC Name

1-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-9-8(12)10-2-3-11-4-6-15(13,14)7-5-11/h2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUVWZZZKOVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea

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